An In-depth Technical Guide to the Basic Properties of 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane
An In-depth Technical Guide to the Basic Properties of 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane
Abstract
This technical guide provides a comprehensive overview of the core properties of 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane, a fluorinated seven-membered heterocyclic compound. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and the foundational principles of medicinal chemistry to project its physicochemical properties, potential synthetic routes, and likely biological significance. The guide is intended for researchers, scientists, and professionals in drug development, offering a robust theoretical framework to inform future research and application. We will delve into the strategic incorporation of the trifluoromethyl group, a moiety known to significantly enhance metabolic stability and binding affinity, within the privileged 1,4-oxazepane scaffold.
Introduction: The 1,4-Oxazepane Scaffold and the Significance of Fluorination
The 1,4-oxazepane ring system is a seven-membered heterocycle containing oxygen and nitrogen atoms. This scaffold is considered a "privileged" structure in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1] Its inherent three-dimensional conformation allows for the precise spatial orientation of substituents, facilitating interactions with biological targets. Derivatives of 1,4-oxazepane have demonstrated a broad spectrum of pharmacological activities, including but not limited to, inhibitors of proteases, G-protein coupled receptors (GPCRs), and reverse transcriptase.[2]
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in modern drug design.[3] The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[3] It is often employed to enhance target binding affinity, improve metabolic stability by blocking sites of oxidative metabolism, and fine-tune physicochemical properties like solubility and membrane permeability.[3]
This guide focuses on the specific molecule 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane, which combines the desirable 1,4-oxazepane core with the strategic placement of a methyl group at the 2-position and a trifluoromethyl group at the 7-position.
Projected Physicochemical Properties
| Property | Parent Scaffold (2-Methyl-1,4-oxazepane) | Influence of 7-(trifluoromethyl) Group | Projected Property for 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane |
| Molecular Formula | C6H13NO[4][5] | Adds CF3, removes H | C7H12F3NO |
| Molecular Weight | 115.17 g/mol [4][6] | Increases molecular weight | Approximately 199.17 g/mol |
| LogP (Lipophilicity) | 0.2 (Computed)[4] | Increases lipophilicity (Hansch π value of +0.88 for -CF3)[3] | Significantly higher than 0.2 |
| pKa (Basicity) | Amine nitrogen is basic | Electron-withdrawing -CF3 group will decrease the basicity of the nitrogen atom | Lower pKa compared to the non-fluorinated analog |
| Metabolic Stability | C-H bonds are susceptible to metabolic oxidation | C-F bonds are highly stable to metabolic degradation[3] | Enhanced metabolic stability, particularly at the 7-position |
| Physical Form | Not specified, likely a liquid or low-melting solid | The hydrochloride salt is a solid[7] | Likely a solid, especially if in salt form |
Synthetic Strategies
The synthesis of 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane would likely follow established methodologies for the construction of the 1,4-oxazepane ring system. The key challenge lies in the introduction of the trifluoromethyl group at the desired position.
General Approach: Intramolecular Cyclization
A common and versatile method for synthesizing 1,4-oxazepanes involves the intramolecular cyclization of an N-substituted amino alcohol.[1]
Caption: General synthetic workflow for 1,4-oxazepane formation.
Potential Synthetic Route
A plausible synthetic route could involve the following key steps:
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Preparation of a Trifluoromethylated Precursor: The synthesis would likely commence with a chiral starting material containing the trifluoromethyl group, for instance, a trifluoromethylated epoxide or a trifluoromethylated amino alcohol.
-
Ring Opening and Functional Group Interconversion: The epoxide could be opened with an appropriate amine to introduce the nitrogen atom of the oxazepane ring. Subsequent chemical modifications would be necessary to install the required functionalities for cyclization.
-
Intramolecular Cyclization: The final ring-closing step could be achieved through various methods, such as a Williamson ether synthesis (formation of the C-O bond) or a reductive amination (formation of a C-N bond). The choice of cyclization strategy would depend on the specific functionalities present in the acyclic precursor.
Alternative Approach: Defluorinative Annulation
Recent advances in synthetic methodology have demonstrated the possibility of constructing fluorinated heterocycles through defluorinative annulation reactions.[8] A [4+3] annulation strategy involving a suitable bis-nucleophile and a trifluoromethyl-activated alkene could potentially offer a direct route to the fluorinated oxazepine core.
Potential Biological and Pharmacological Significance
The combination of the 1,4-oxazepane scaffold and the trifluoromethyl group suggests that 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane could be a valuable lead compound in drug discovery.
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CNS Applications: The increased lipophilicity imparted by the trifluoromethyl group may enhance the ability of the molecule to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) targets. Monoamine reuptake inhibitors containing a 1,4-oxazepane core have been investigated for the treatment of depression and anxiety.[9]
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Metabolic Stability: The high strength of the C-F bond makes the trifluoromethyl group resistant to metabolic degradation.[3] This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced potential for the formation of reactive metabolites.
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Modulation of Receptor Binding: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the molecule, potentially influencing its binding affinity and selectivity for specific biological targets.
Caption: Relationship between molecular properties and potential applications.
Conclusion
2-Methyl-7-(trifluoromethyl)-1,4-oxazepane represents a promising, albeit currently understudied, chemical entity. By leveraging the established biological relevance of the 1,4-oxazepane scaffold and the advantageous properties of the trifluoromethyl group, this molecule holds significant potential for the development of novel therapeutics. This technical guide provides a foundational understanding of its projected properties and synthetic accessibility, intended to stimulate and guide future research endeavors in this area. Further experimental validation is necessary to fully elucidate the chemical and biological characteristics of this compound.
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